molecular formula C6H9N3O2 B2550348 ethyl 1-amino-1H-imidazole-2-carboxylate CAS No. 1008130-15-1

ethyl 1-amino-1H-imidazole-2-carboxylate

Cat. No. B2550348
M. Wt: 155.157
InChI Key: VUEWVPSSFIXDKG-UHFFFAOYSA-N
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Patent
US09181221B2

Procedure details

To a stirred solution of hydroxylamine-o-sulfonic acid (26.64 g, 235.8 mmol, 3.0 eq) in H2O (17 mL) at 0° C., ethyl 1H-imidazole-2-carboxylate (C-3) (11.0 g, 78.6 mmol, 1.0 eq) is added and the resulting mixture is stirred at 90° C. for 30 min. The mixture is cooled to RT and K2CO3 (3.6 g, 26.2 mmol, 1.0 eq) is added in portions. The resulting mixture is stirred at RT overnight, filtered and rinsed with H2O (10 mL×3). The filtrate is extracted with ethyl acetate (50 mL×5). The combined organic layer is washed with brine, dried over Na2SO4 and filtered. The filtrate is evaporated in vacuo and the residue is purified by flash column chromatography on silica gel (1% MeOH-DCM) to afford the product, ethyl 1-amino-1H-imidazole-2-carboxylate (C-4) as a colorless oil.
Quantity
26.64 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]OS(O)(=O)=O.[NH:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].C([O-])([O-])=O.[K+].[K+]>O>[NH2:1][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
26.64 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
11 g
Type
reactant
Smiles
N1C(=NC=C1)C(=O)OCC
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 90° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to RT
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with H2O (10 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with ethyl acetate (50 mL×5)
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash column chromatography on silica gel (1% MeOH-DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NN1C(=NC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.